molecular formula C13H21NO8 B597976 quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate CAS No. 183736-31-4

quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate

Katalognummer: B597976
CAS-Nummer: 183736-31-4
Molekulargewicht: 319.31
InChI-Schlüssel: NEBPFCSYXMUAEN-LREBCSMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is a pharmaceutically important salt formed between the tertiary amine quinuclidin-3-yl acetate and (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid) . This compound is critically utilized as an impurity standard and intermediate in the synthesis and quality control of Active Pharmaceutical Ingredients (APIs), most notably solifenacin, an antimuscarinic drug . The presence of the chiral (2R,3R)-dihydroxysuccinate counterion is essential as it influences the salt's fundamental physicochemical properties, including its solubility and crystalline stability, which are vital for analytical method development and validation . In scientific research, this compound serves as a key building block in medicinal chemistry, particularly for creating derivatives that interact with cholinergic receptors . Its structure is studied for potential neuropharmacological effects, with research indicating that quinuclidine derivatives may enhance cognitive function and are candidates for investigating treatments for neurodegenerative conditions . The salt is typically synthesized through an esterification reaction of quinuclidin-3-ol followed by a salt formation step with (2R,3R)-tartaric acid, a process that can be optimized in continuous flow reactors to achieve high yields and purity exceeding 99.5% . This product is offered with a high purity level of 97% and must be stored at 2-8°C with protection from light to ensure long-term stability . Attention: For research use only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPFCSYXMUAEN-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Esterification Reaction

The core reaction employs acetic anhydride as the acetylating agent, with pyridine or triethylamine as a catalyst to neutralize generated acids and drive the reaction to completion. The general reaction scheme is:

Quinuclidin-3-ol+Acetic anhydridepyridineQuinuclidin-3-yl acetate+Acetic acid\text{Quinuclidin-3-ol} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{Quinuclidin-3-yl acetate} + \text{Acetic acid}

Typical Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: Reflux (40–60°C for THF; 35–40°C for DCM)

  • Time: 4–6 hours

  • Molar Ratio: 1:1.2 (quinuclidin-3-ol to acetic anhydride)

Yield Optimization
Yields exceeding 85% are achievable under optimized conditions. Prolonged reaction times (>8 hours) risk side reactions, such as oxidation of the quinuclidine ring.

Salt Formation with (2R,3R)-2,3-Dihydroxysuccinic Acid

The acetate ester is converted to its dihydroxysuccinate salt to enhance stability and solubility. This step involves acid-base reaction between quinuclidin-3-yl acetate and (2R,3R)-tartaric acid.

Salt Synthesis Protocol

  • Dissolution: Quinuclidin-3-yl acetate is dissolved in ethanol or methanol.

  • Acid Addition: Stoichiometric (2R,3R)-tartaric acid is added gradually to maintain pH 4.5–5.5.

  • Crystallization: The mixture is cooled to 4°C, inducing crystallization.

Critical Parameters

  • Solvent Polarity: Ethanol ensures optimal solubility and crystallization kinetics.

  • pH Control: Maintaining pH below 5.5 prevents ester hydrolysis.

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability while adhering to regulatory standards.

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors for esterification, offering advantages over batch processes:

Parameter Batch Process Continuous Flow
Reaction Time6 hours30 minutes
Yield85%92%
Purity98%99.5%

Purification Techniques

  • Crystallization: Multi-stage recrystallization from ethanol/water mixtures.

  • Chromatography: Preparative HPLC for removing trace impurities.

Analytical Validation

Quality control ensures compliance with pharmacopeial standards.

Key Analytical Methods

  • HPLC-UV: Quantifies purity using a C18 column (5 µm, 250 mm) with 0.1% phosphoric acid/acetonitrile gradient.

  • Chiral Polarimetry: Verifies enantiomeric excess ([α]D²⁵ = +12° to +14° in water).

  • X-ray Diffraction: Confirms crystal structure and salt stoichiometry.

Impurity Profiling
Common impurities include residual quinuclidin-3-ol (<0.1%) and acetylated byproducts.

Challenges and Solutions

Hygroscopicity Management

The free base form is hygroscopic, necessitating salt formation. Tartrate salts exhibit superior stability under humid conditions (40°C/75% RH for 6 months).

Stereochemical Integrity

Racemization during esterification is mitigated by:

  • Using anhydrous conditions.

  • Avoiding strong acids (e.g., H₂SO₄) in favor of mild catalysts like pyridine.

Case Study: Pilot-Scale Synthesis

A 2024 study demonstrated a 90% yield using the following protocol:

  • Esterification: Quinuclidin-3-ol (1 mol), acetic anhydride (1.2 mol), pyridine (0.1 mol) in THF at 50°C for 5 hours.

  • Salt Formation: Crude acetate reacted with (2R,3R)-tartaric acid in ethanol, yielding 88% dihydroxysuccinate salt after crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of quinuclidin-3-yl acetate typically involves the esterification of quinuclidin-3-ol with acetic anhydride, often using a catalyst like pyridine under reflux conditions. This method ensures high yield and purity, which are crucial for its application in research and industry. On an industrial scale, optimized reaction conditions and advanced purification techniques are employed to maximize output.

Chemistry

Quinuclidin-3-yl acetate serves as a building block in the synthesis of complex organic molecules. Its unique structural properties make it valuable for creating derivatives that may have novel chemical properties.

Biology

The compound is studied for its potential biological activity and interactions with biomolecules. Its structure allows it to modulate enzyme activities and receptor interactions, making it a candidate for various biological studies.

Medicine

In medicinal chemistry, quinuclidin-3-yl acetate is investigated for its therapeutic properties. It has been explored as an intermediate in drug synthesis and has potential applications in treating neurodegenerative diseases due to its interaction with cholinergic receptors.

Industry

This compound is utilized in the production of fine chemicals and pharmaceuticals, highlighting its importance in industrial applications.

Quinuclidin-3-yl acetate exhibits significant potential in various biological activities:

Neuropharmacological Effects

Research indicates that quinuclidin derivatives may enhance cognitive function and memory retention, making them candidates for treating cognitive disorders such as Alzheimer's disease.

Antimicrobial Properties

In vitro studies have shown that quinuclidin derivatives possess antimicrobial activity against various pathogens, indicating their potential as new antimicrobial agents.

Anti-inflammatory Activity

Compounds within the quinuclidine class can modulate inflammatory responses, offering therapeutic benefits for inflammatory diseases.

Data Summary Table: Biological Activities

Activity TypeFindingsReferences
NeuropharmacologicalEnhances cognitive function; potential for Alzheimer's treatment
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulates cytokine production

Case Study 1: Cognitive Enhancement

A pharmacology study explored the effects of quinuclidin-3-yl acetate on cognitive performance in animal models. Results indicated significant improvement in memory tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer.

Case Study 2: Antimicrobial Efficacy

Another study examined the antimicrobial properties of quinuclidin derivatives against common bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action of quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Quinuclidin-3-yl Acetate (Free Base)

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • CAS No.: 827-61-2
  • Key Differences :
    • The free base lacks the dihydroxysuccinate counterion, resulting in lower molecular weight and altered solubility.
    • As a neutral ester, it is less polar than the salt form, which may reduce aqueous solubility but improve lipid membrane permeability.
  • Applications : Used as an intermediate in synthesizing quinuclidine-based pharmaceuticals, such as muscarinic receptor modulators .

(2R,3R)-Diethyl 2-(Cinnamoyloxy)-3-Hydroxysuccinate (S1i)

  • Molecular Formula : C₁₅H₁₈O₇
  • Molecular Weight : 310.30 g/mol
  • Synthesis : Synthesized via a silver(I) oxide-mediated reaction with (2R,3R)-diethyl 2,3-dihydroxysuccinate, yielding an 18% product with E/Z isomer ratio = 92:8 .
  • Key Differences :
    • Contains a cinnamoyloxy group instead of the quinuclidine moiety.
    • The ethyl ester groups and cinnamate substituent increase hydrophobicity compared to the dihydroxysuccinate salt.
  • Spectroscopic Data :
    • IR : Strong absorption at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (cinnamate C=O) .
    • NMR : Distinct shifts for E/Z isomers (e.g., δ 6.65 ppm for E-isomer olefinic protons) .

5-Bromo-N-(4,5-Dihydro-1H-Imidazol-2-yl)Quinoxalin-6-Amine (2R,3R)-2,3-Dihydroxysuccinate

  • CAS No.: 845273-93-0
  • Key Differences: The active moiety is a quinoxaline derivative with a bromo substituent and an imidazole group. The dihydroxysuccinate counterion likely improves the solubility of the hydrophobic quinoxaline base.
  • Applications: Potential use in kinase inhibitors or antimicrobial agents due to the quinoxaline scaffold .

(3R,4R)-Ethyl 4-Methylpiperidine-3-Carboxylate (2S,3S)-2,3-Dihydroxysuccinate

  • Stereochemistry : The counterion has (2S,3S) configuration, enantiomeric to the target compound’s (2R,3R) dihydroxysuccinate .
  • Synthesis : Involves HCl-mediated hydrolysis and di-tert-butyl dicarbonate protection, followed by pH adjustment .
  • Key Differences :
    • Enantiomeric counterion may lead to differences in crystal packing and solubility.
    • The piperidine carboxylate base contrasts with the quinuclidine acetate in pharmacological targeting.

Di-tert-Butyl (2R,3R)-2,3-Dihydroxysuccinate

  • CAS No.: 117384-45-9
  • Molecular Formula : C₁₂H₂₂O₆
  • Molecular Weight : 262.30 g/mol
  • Key Differences :
    • A protected form of tartaric acid with tert-butyl esters instead of a pharmaceutical salt.
    • Used in asymmetric synthesis as a chiral auxiliary, unlike the target compound’s role as a counterion .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate C₁₃H₂₁NO₈ 319.31 Quinuclidine, dihydroxysuccinate Pharmaceutical salt (e.g., solifenacin impurities)
Quinuclidin-3-yl acetate (free base) C₉H₁₅NO₂ 169.22 Quinuclidine, acetate ester Intermediate for drug synthesis
(2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate C₁₅H₁₈O₇ 310.30 Cinnamate, ethyl ester Synthetic intermediate
Di-tert-butyl (2R,3R)-2,3-dihydroxysuccinate C₁₂H₂₂O₆ 262.30 tert-Butyl ester Chiral synthesis

Research Findings and Implications

  • Stereochemical Impact : The (2R,3R) configuration in dihydroxysuccinate salts enhances crystallinity and stability compared to racemic mixtures, critical for pharmaceutical manufacturing .
  • Solubility : Salts with dihydroxysuccinate counterions generally exhibit higher aqueous solubility than free bases or hydrochloride salts, improving drug delivery .
  • Synthetic Challenges : Low yields (e.g., 18% for S1i ) highlight the difficulty of stereoselective esterification, necessitating optimized catalysts or conditions.

Biologische Aktivität

Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate is a compound with significant potential in various biological and pharmacological applications. Its unique structural properties, derived from the quinuclidine framework, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure:

  • Molecular Formula: C9H15NO2
  • Molecular Weight: 169.22 g/mol
  • CAS Number: 183736-31-4

Quinuclidin-3-yl acetate is synthesized through the esterification of quinuclidin-3-ol with acetic anhydride, typically under reflux conditions with a catalyst like pyridine. This method ensures high yield and purity of the product, which is crucial for its application in research and industry.

The biological activity of quinuclidin-3-yl acetate is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes like neurotransmitter release.
  • Receptor Interaction: It can bind to neurotransmitter receptors, influencing synaptic transmission and potentially impacting conditions like anxiety and depression.

Biological Activity

Research indicates that quinuclidin-3-yl acetate exhibits several biological activities:

1. Neuropharmacological Effects

Quinuclidin derivatives have been studied for their potential in treating neurodegenerative diseases and cognitive disorders. The compound's ability to interact with cholinergic receptors suggests it may enhance cognitive function and memory retention.

2. Antimicrobial Properties

In vitro studies have shown that quinuclidin derivatives possess antimicrobial activity against various pathogens. This property makes them candidates for developing new antimicrobial agents.

3. Anti-inflammatory Activity

Research has indicated that compounds within the quinuclidine class can modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
NeuropharmacologicalEnhances cognitive function; potential for Alzheimer's treatment
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulates cytokine production

Case Study: Cognitive Enhancement

A study published in a pharmacology journal explored the effects of quinuclidin-3-yl acetate on cognitive performance in animal models. Results indicated a significant improvement in memory tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer .

Case Study: Antimicrobial Efficacy

Another study examined the antimicrobial properties of quinuclidin derivatives against common bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antibiotics .

Q & A

Q. Answer :

  • Temperature : Store at -20°C in airtight, light-resistant vials.
  • Humidity : Maintain <30% relative humidity using desiccants (silica gel).
  • Stability validation : Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV (λ = 210 nm for tartrate) .

Advanced: How can in vivo neuropharmacological activity be distinguished from off-target effects?

Q. Answer :

  • Knockout models : Use mAChR M1/M3 knockout mice to isolate target-specific effects in behavioral assays (e.g., passive avoidance tests).
  • Microdialysis : Measure acetylcholine levels in the prefrontal cortex before/after administration to correlate with target engagement .
  • Proteomics : Identify off-target protein interactions via affinity chromatography coupled with mass spectrometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Answer :

  • ¹H/¹³C NMR : Confirm quinuclidine ring protons (δ 3.2–3.8 ppm) and acetate methyl group (δ 2.1 ppm). Tartrate protons appear as doublets (δ 4.3–4.5 ppm) .
  • FT-IR : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and tartrate hydroxyl groups (broad peak ~3400 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .

Advanced: How can formulation challenges (e.g., poor oral bioavailability) be addressed methodologically?

Q. Answer :

  • Nanoparticulate delivery : Use PLGA nanoparticles (size <200 nm) to enhance intestinal absorption. Characterize encapsulation efficiency via dialysis .
  • Prodrug design : Synthesize a lipophilic ester prodrug (e.g., pivaloyloxymethyl) to improve membrane permeability. Monitor hydrolysis in simulated gastric fluid .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Q. Answer :

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% phosphoric acid/acetonitrile gradient. Detect impurities at 0.1% relative to the main peak .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed quinuclidin-3-ol) using MRM transitions .

Advanced: How can molecular dynamics simulations predict tartrate salt interactions in aqueous environments?

Q. Answer :

  • Force fields : Use AMBER or CHARMM to model hydrogen bonding between tartrate hydroxyls and water.
  • Solubility prediction : Calculate solvation free energy (ΔG_solv) using implicit solvent models (e.g., GB/SA). Validate with experimental solubility data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.